
FERROCENEACETONITRILE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
- Synthesis of Derivatives : The synthesis of ferrocene derivatives involves processes like ring opening and reactions with carbon dioxide. For example, the synthesis of (η5-C5H4PPh2)Fe(η5-C5H4COOH), a hybrid phosphine ligand, was achieved through a series of reactions including ring opening with phenyllithium, followed by reaction with carbon dioxide and acidification (Podlaha et al., 1996).
Molecular Structure Analysis
- Structural Characterization : Ferrocene-functionalized polymers, characterized using methods like IR, UV/vis, and MS spectroscopy, demonstrate high thermal stability and redox activity. They also exhibit high refractive indices and low optical dispersions in thin film form (Jim et al., 2011).
Chemical Reactions and Properties
- Electrochemical Properties : Ferrocene-containing iron(III) chelators show complex behavior arising from competing redox and complexation processes, indicating potential as chemosensors for iron(III) detection in solutions (Moggia et al., 2006).
Physical and Chemical Properties Analysis
- Physical Properties : A new class of ferrocenyl-substituted 1,2-dihydro-2-oxopyridine-3-carbonitriles has been synthesized, with molecular structures confirmed by IR, 1H, and 13C NMR analyses (Zhang et al., 2013).
- Chemical Properties : The chirality organization in ferrocenes bearing podand dipeptide chains was achieved through intramolecular hydrogen bondings, affecting the molecular structure and properties of ferrocene derivatives (Moriuchi et al., 2001).
- Pharmacological Characterization : PF-04455242, a κ-opioid receptor antagonist with a similar piperidinylsulfonyl structure, showed promising results in treating depression and addiction disorders (Grimwood et al., 2011).
- Synthesis of Similar Compounds : The synthesis of N-aryl/aralkyl substitued-2"-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives was achieved by reacting benzenesulfonyl chloride with 1-aminopiperidine, followed by substitution at the nitrogen atom (Khalid et al., 2014).
- Antimicrobial Activity : N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide showed moderate to talented antimicrobial activity (Khalid et al., 2016).
Wissenschaftliche Forschungsanwendungen
-
Polymer Chemistry
-
Materials Science
- In materials science, ferrocenyl-based compounds serve as bioreceptors .
- They are used in the synthesis of materials like polymers, liquid crystals, and nanoparticles, with diverse electronic and magnetic properties .
- The results include the development of materials with unique properties, such as high stability and reversible redox behavior .
-
Pharmacology
-
Biochemistry
-
Electrochemistry
-
Nonlinear Optics
-
Energy Conversion and Storage
-
Environmental Sensing
-
Biomedical Applications
-
Drug Analysis
-
Agricultural Applications
-
Industrial Applications
-
Electrocatalysts
- Ferrocene-based electrocatalysts are developed for a wide variety of applications .
- They are used in various energy-related systems, molecular machines, and agricultural, biological, medicinal, and sensing applications .
- The outcomes include enhanced reaction kinetics and electrochemical responses of the device .
-
Shape Control in Polymers
- Ferrocene-based hyperbranched polymers are used for shape control and applications as electroactive materials .
- They are used in lithium-ion batteries (LIBs) and water treatment .
- The outcomes include high capacity of 755.2 mA h g −1, stable chargeable performance of over 200 cycles and superior rate capability .
-
Precursor-Derived Magnetic Ceramics
- Ferrocene-based compounds are used as precursors for magnetic ceramics .
- They are used for the rapid removal of trace amounts of pollutants in water with magnetic reusability .
- The outcomes include a sharp increase of the specific surface area in the precursor-derived magnetic ceramics from 417 to 1195 m 2 g −1 .
-
Optoelectronic Applications
Safety And Hazards
Ferroceneacetonitrile is classified as having acute toxicity (Category 4, Oral, Dermal, Inhalation), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is toxic if swallowed, harmful in contact with skin, causes skin and eye irritation, and may cause respiratory irritation .
Zukünftige Richtungen
Ferrocene-based compounds, including ferroceneacetonitrile, have many potential applications in diverse scientific disciplines, including in polymer chemistry as redox dynamic polymers and dendrimers, in materials science as bioreceptors, and in pharmacology, biochemistry, electrochemistry, and nonlinear optics . The future perspective and outlook of functionalized ferrocene-based compounds are promising .
Eigenschaften
CAS-Nummer |
1316-91-2 |
|---|---|
Produktname |
FERROCENEACETONITRILE |
Molekularformel |
C12H11FeN 10* |
Molekulargewicht |
225.07 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



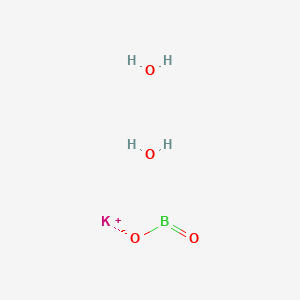
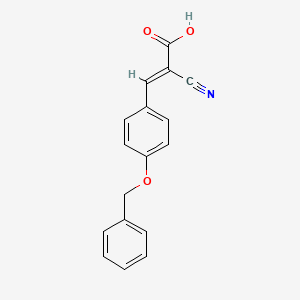
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
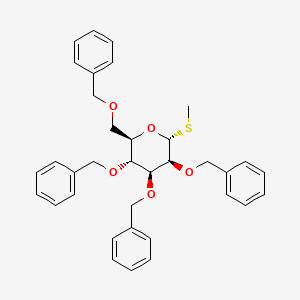
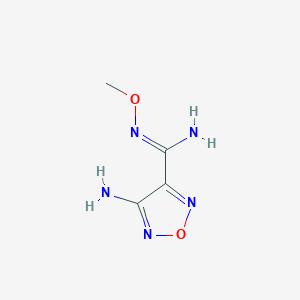
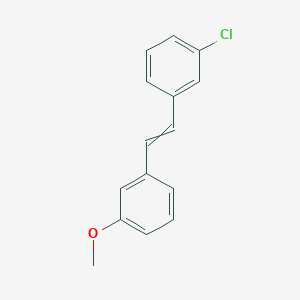
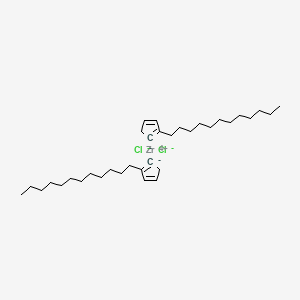
![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
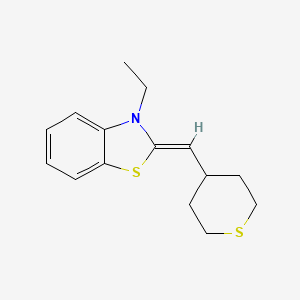
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)